N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C12H21N5O2 It is a derivative of pyrimidine, characterized by the presence of nitro and dibutylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine derivative followed by the introduction of dibutylamino groups. One common method includes the following steps:
Nitration: A pyrimidine derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position.
Amination: The nitrated pyrimidine is then reacted with dibutylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the dibutylamino groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dibutylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N4,N4-dibutyl-5-aminopyrimidine-4,6-diamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibutylamino groups can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N4,N6-dibutyl-1,3,5-triazine-4,6-diamine: Similar structure but with a triazine ring instead of a pyrimidine ring.
N4,N4-dibutyl-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N4,N4-dibutyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of both nitro and dibutylamino groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N,4-N-dibutyl-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-3-5-7-16(8-6-4-2)12-10(17(18)19)11(13)14-9-15-12/h9H,3-8H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIVHPURGHJZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.